N-(benzo[d]thiazol-2-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
This compound features a benzothiazole core linked via a thioacetamide bridge to a 7-(4-fluorophenyl)-substituted imidazo[2,1-c][1,2,4]triazole moiety.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS2/c20-12-5-7-13(8-6-12)25-9-10-26-18(25)23-24-19(26)28-11-16(27)22-17-21-14-3-1-2-4-15(14)29-17/h1-8H,9-11H2,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTFKQVVZKAFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)N1C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a novel compound that combines a benzo[d]thiazole moiety with an imidazo[2,1-c][1,2,4]triazole structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 508.6 g/mol. The IUPAC name is N-(1,3-benzothiazol-2-yl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide.
| Property | Value |
|---|---|
| Molecular Formula | C23H17FN6O3S2 |
| Molecular Weight | 508.6 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
| InChI Key | DHPZWTQVACQAPW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biological pathways:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. The presence of the benzo[d]thiazole and imidazo[2,1-c][1,2,4]triazole moieties enhances its binding affinity to bacterial targets.
- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects on cancer cell lines. It may induce apoptosis through mechanisms involving the modulation of Bcl-2 family proteins and other apoptotic pathways.
Antimicrobial Activity
Research indicates that compounds similar to N-(benzo[d]thiazol-2-yl)-2-thioacetamides exhibit significant antimicrobial properties. For instance:
| Compound | Target | IC50 (μM) | Selectivity |
|---|---|---|---|
| IT10 | Mycobacterium tuberculosis | 2.32 | High (no toxicity at >128 μM) |
| IT06 | Mycobacterium tuberculosis | 15.22 | Selective for Mtb |
Anticancer Activity
In vitro studies have demonstrated the potential anticancer effects of this compound:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 0.53 | Induction of apoptosis |
| NIH/3T3 (Mouse Embryoblast) | >100 | Selective toxicity observed |
Study on Antitubercular Activity
A study evaluated various benzo[d]-imidazo[2,1-b]-thiazole derivatives for their antitubercular activity. The most active derivative showed an IC90 of 7.05 μM against Mycobacterium tuberculosis H37Ra with no acute cellular toxicity towards MRC-5 lung fibroblast cells . This suggests that modifications in the structure can lead to enhanced selectivity and potency against specific pathogens.
Study on Anticancer Activity
Another study focused on the anticancer activity of thiazole derivatives against A549 lung adenocarcinoma cells. The derivatives exhibited significant cytotoxicity with IC50 values below that of standard chemotherapeutics like doxorubicin . Molecular docking studies indicated that these compounds bind effectively to target proteins involved in cancer cell survival.
Scientific Research Applications
Synthetic Routes
The synthesis of N-(benzo[d]thiazol-2-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of benzo[d]thiazole and imidazo[2,1-c][1,2,4]triazole intermediates. These intermediates are then coupled through a thioether linkage under controlled conditions using solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the coupling reaction.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit promising antimicrobial activity. For instance:
- Study Findings : A study on thiazole derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The derivatives were evaluated using a turbidimetric method and showed effective inhibition of bacterial growth .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that certain derivatives possess notable cytotoxic effects against various cancer cell lines:
- Case Study : In a study evaluating substituted benzamides for anticancer activity, compounds similar to N-(benzo[d]thiazol-2-yl)-2-thioacetamide were tested against human breast adenocarcinoma (MCF7). The results indicated that some derivatives exhibited IC50 values lower than standard chemotherapeutic agents .
Chemical Reactions Analysis
Thioacetamide Reactivity
The thioacetamide group (-S-C(=O)-N<) serves as a key reactive site. This moiety participates in:
-
Nucleophilic substitution : The sulfur atom undergoes reactions with electrophiles, such as alkyl halides, to form thioether derivatives.
-
Oxidation : Under mild oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub>/acetic acid), the thioether is oxidized to sulfoxide or sulfone derivatives, altering pharmacokinetic properties .
Table 1: Thioacetamide-Mediated Reactions
Benzo[d]thiazole Ring Functionalization
The benzo[d]thiazole component undergoes electrophilic aromatic substitution (EAS) at the 5- or 6-positions due to electron-rich aromaticity:
-
Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups, enhancing hydrogen-bonding capacity .
-
Halogenation : Br<sub>2</sub>/FeBr<sub>3</sub> yields brominated derivatives for Suzuki–Miyaura cross-coupling .
Notable Example :
Chlorine-substituted analogues (e.g., 21 in ) showed 10–30 µM IC<sub>50</sub> against cancer lines due to enhanced electrophilicity and target binding .
Imidazo-Triazole Ring Modifications
The imidazo[2,1-c] triazole core participates in:
-
Coordination chemistry : The N3 and N7 atoms chelate transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>), forming complexes with antitumor activity .
-
Ring-opening reactions : Acidic hydrolysis cleaves the triazole ring, generating intermediates for further derivatization .
Table 2: Metal Complexation Effects
| Metal Ion | Ligand Sites | Application | Reference |
|---|---|---|---|
| Cu<sup>2+</sup> | N3, N7 | DNA intercalation | |
| Zn<sup>2+</sup> | N3, S (thioether) | Enzyme inhibition (carbon anhydrase) |
4-Fluorophenyl Group Interactions
The 4-fluorophenyl substituent influences:
-
π-Stacking : Enhances binding to aromatic residues in biological targets (e.g., kinase ATP pockets).
-
Electrophilic substitution : Fluorine directs incoming electrophiles to meta/para positions, enabling regioselective functionalization.
Biological Reactivity and Metabolites
In vitro studies reveal:
-
CYP450-mediated oxidation : The thioether is metabolized to sulfoxide derivatives, detectable via LC-MS .
-
Glutathione conjugation : The thioacetamide reacts with glutathione (GSH), forming disulfide adducts that reduce cellular oxidative stress .
Comparative Reactivity with Analogues
Structural analogues (e.g., 19 in and 28 in ) highlight critical structure-reactivity trends:
-
Electron-withdrawing groups (EWGs) : Nitro or halogens on the phenyl ring increase electrophilicity, accelerating nucleophilic attacks .
-
Electron-donating groups (EDGs) : Methoxy groups enhance π-stacking but reduce oxidative stability .
Table 3: Substituent Effects on Reactivity
| Substituent | Position | Reactivity Trend | Biological IC<sub>50</sub> (µM) |
|---|---|---|---|
| -Cl | Para | ↑ Electrophilic substitution | 2.01 (HT29 cells) |
| -OCH<sub>3</sub> | Meta | ↑ π-Stacking, ↓ Oxidation | 5.71 (MCF-7 cells) |
Stability Under Physiological Conditions
-
pH-dependent hydrolysis : The thioacetamide bond is stable at pH 7.4 but hydrolyzes in acidic environments (e.g., lysosomal pH 5.0), enabling controlled drug release.
-
Thermal stability : Decomposition occurs above 250°C, confirmed by TGA/DSC.
Comparison with Similar Compounds
Structural Analogues with Benzothiazole Cores
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Effects: The 4-fluorophenyl group in the target compound and ’s 9b may enhance hydrophobic interactions in binding pockets, similar to bromophenyl (9c), which showed superior docking scores .
- Linkage Variations : Thioacetamide bridges (target compound, 6d) improve stability over oxygen analogues. Piperazine-linked derivatives () prioritize solubility, while ureido groups () favor hydrogen bonding .
Analogues with Heterocyclic Cores Beyond Benzothiazole
Table 2: Comparative Heterocyclic Features
Key Observations:
- Synthetic Pathways : The target compound likely requires multi-step synthesis similar to ’s reflux with K₂CO₃ , while triazole derivatives () employ tautomerization .
- Core Flexibility : Imidazotriazole (target) offers a rigid scaffold for target binding, whereas triazine-thiadiazole hybrids () prioritize ring strain for reactivity .
Bioactivity and Molecular Interactions
- VEGFR-2 Inhibition : Compound 6d () demonstrated potent activity (IC₅₀: 0.89 μM), suggesting that the target compound’s imidazotriazole core could mimic this inhibition if aligned with ATP-binding pockets .
- Docking Poses : ’s 9c (4-bromophenyl) showed optimal binding via halogen interactions, implying the target’s 4-fluorophenyl may engage similarly but with reduced steric bulk .
- Metabolic Stability : Thioacetamide linkages (target, 6d) resist oxidative metabolism better than ester or amide bonds in ’s compounds .
Q & A
Q. What in silico tools are recommended for predicting off-target interactions or toxicity profiles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
